molecular formula C9H12N2O3 B13685956 Ethyl 2-(2-methoxypyrimidin-5-yl)acetate

Ethyl 2-(2-methoxypyrimidin-5-yl)acetate

Cat. No.: B13685956
M. Wt: 196.20 g/mol
InChI Key: GBVNAUMHWSRCKX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methoxypyrimidin-5-yl)acetate is a chemical compound with the molecular formula C9H12N2O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-methoxypyrimidin-5-yl)acetate typically involves the reaction of 2-methoxypyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methoxypyrimidin-5-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Ethyl 2-(2-methoxypyrimidin-5-yl)acetate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-methoxypyrimidin-5-yl)acetate is not well-documented. as a pyrimidine derivative, it is likely to interact with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-chloropyrimidin-5-yl)acetate
  • Ethyl 2-(2-hydroxypyrimidin-5-yl)acetate
  • Ethyl 2-(2-aminopyrimidin-5-yl)acetate

Uniqueness

Ethyl 2-(2-methoxypyrimidin-5-yl)acetate is unique due to the presence of the methoxy group at the 2-position of the pyrimidine ring. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 2-(2-methoxypyrimidin-5-yl)acetate

InChI

InChI=1S/C9H12N2O3/c1-3-14-8(12)4-7-5-10-9(13-2)11-6-7/h5-6H,3-4H2,1-2H3

InChI Key

GBVNAUMHWSRCKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(N=C1)OC

Origin of Product

United States

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